Cas no 2227366-51-8 (Dalbavancin hydrochloride)

Dalbavancin hydrochloride 化学的及び物理的性質
名前と識別子
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- 6-[[5,31-Dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-
- MDL-63397 hydrochloride
- BI-397 hydrochloride
- Dalbavancin hydrochloride
- Dalbavancin Hydrochloride(Mixture)
-
- MDL: MFCD32173458
- インチ: 1S/C88H100Cl2N10O28.ClH/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39;/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121);1H/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+;/m1./s1
- InChIKey: PEXPCJWLNBNBNT-AXKGEONOSA-N
- ほほえんだ: O([C@@H]1[C@H]([C@@H](O)[C@H](O)[C@@H](CO)O1)O)C1C=C(O)C=C2[C@]([H])(NC([C@@]3([H])NC(=O)[C@]([H])(NC([C@]4([H])NC([C@@]5([H])NC([C@]([H])(NC([C@H](NC)C6C=CC(O)=C(C=6)OC6C=C(O)C(Cl)=C5C=6)=O)CC5=CC=C(C=C5)OC5C(O[C@@H]6O[C@H](C(=O)O)[C@@H](O)[C@H](O)[C@H]6NC(=O)CCCCCCCCC(C)C)=C(OC6=CC=C(C=C6Cl)[C@H]3O)C=C4C=5)=O)=O)=O)C3=CC=C(O)C(=C3)C=12)=O)C(=O)NCCCN(C)C.Cl
じっけんとくせい
- ようかいど: 二甲基亚砜:≥24mg/mL(12.95 mM)
- ようかいせい: Water: 50 mg/mL (26.98 mM)
Dalbavancin hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X49285-25mg |
Dalbavancinhydrochloride |
2227366-51-8 | 99% | 25mg |
¥1506.0 | 2024-07-16 | |
ChemScence | CS-3579-1mg |
Dalbavancin hydrochloride |
2227366-51-8 | 99.50% | 1mg |
$60.0 | 2022-04-27 | |
MedChemExpress | HY-17586-10mM*1mLinDMSO |
Dalbavancin hydrochloride |
2227366-51-8 | 99.50% | 10mM*1mLinDMSO |
¥4476 | 2022-05-18 | |
MedChemExpress | HY-17586-25mg |
Dalbavancin hydrochloride |
2227366-51-8 | 99.50% | 25mg |
¥5600 | 2022-05-18 | |
MedChemExpress | HY-17586-5mg |
Dalbavancin hydrochloride |
2227366-51-8 | 99.50% | 5mg |
¥1500 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA736-5mg |
Dalbavancin hydrochloride |
2227366-51-8 | 99% | 5mg |
709CNY | 2021-05-07 | |
Aaron | AR01JJM1-100mg |
Dalbavancin hydrochloride |
2227366-51-8 | 98% | 100mg |
$948.00 | 2023-12-14 | |
Aaron | AR01JJM1-25mg |
Dalbavancin hydrochloride |
2227366-51-8 | 98% | 25mg |
$76.00 | 2025-02-12 | |
A2B Chem LLC | AZ90397-25mg |
Dalbavancin hydrochloride |
2227366-51-8 | 98% | 25mg |
$820.00 | 2024-04-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X216610A-25mg |
Dalbavancin hydrochloride |
2227366-51-8 | 25mg |
¥3850.0 | 2024-07-20 |
Dalbavancin hydrochloride 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Dalbavancin hydrochlorideに関する追加情報
Dalbavancin hydrochloride (CAS No. 2227366-51-8): A Comprehensive Overview in Modern Antimicrobial Research
Dalbavancin hydrochloride, chemically designated as (3S,4S,5R,6R)-3-[(3-Amino-4-hydroxyphenyl)methyl]-4-hydroxy-6-methyl-1-oxo-cyclohexyl 6-(4-hydroxyphenylmethyl)amino]-1,6-dihydropyridine-3-carboxylic acid monohydrochloride, is a prominent antibacterial agent that has garnered significant attention in the field of modern antimicrobial chemotherapy. With the CAS number 2227366-51-8, this compound represents a novel class of glycopeptide antibiotics, specifically designed to combat multidrug-resistant bacterial infections. Its unique chemical structure and mechanism of action have positioned it as a critical player in the ongoing battle against bacterial resistance.
The development of Dalbavancin hydrochloride was driven by the urgent need for new therapeutic strategies to address the rise of antibiotic-resistant pathogens. This demand has been exacerbated by the overuse and misuse of conventional antibiotics, leading to a global health crisis. As a result, researchers have been intensively exploring alternative compounds that can effectively inhibit bacterial growth while minimizing the risk of resistance development. Dalbavancin hydrochloride emerged as a promising candidate due to its potent activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* species (VRE).
The chemical structure of Dalbavancin hydrochloride is characterized by its complex cyclic framework, which includes a pyridine ring and multiple hydroxyl and amino groups. These functional groups contribute to its high binding affinity for bacterial cell wall precursors, specifically targeting the biosynthesis of peptidoglycan. By inhibiting this critical process, Dalbavancin hydrochloride effectively disrupts bacterial cell wall integrity, leading to cell lysis and death. This mechanism of action is distinct from that of traditional beta-lactam antibiotics, thereby reducing the likelihood of cross-resistance.
Recent advancements in drug discovery and development have further highlighted the significance of Dalbavancin hydrochloride. High-throughput screening techniques and computational modeling have been employed to optimize its pharmacokinetic properties, enhancing both bioavailability and tissue penetration. These efforts have resulted in formulations that allow for extended half-lives, enabling less frequent dosing regimens. Such improvements are particularly valuable in clinical settings where patient compliance and treatment efficacy are paramount.
The clinical efficacy of Dalbavancin hydrochloride has been demonstrated in multiple Phase III trials involving patients with serious Gram-positive infections. These studies have consistently shown high cure rates for infections caused by MRSA and VRE, often in cases where other antibiotics have failed. The extended spectrum of activity combined with its favorable safety profile has made it a valuable addition to the armamentarium of infectious disease specialists. Additionally, its ability to be administered via intravenous routes has improved patient convenience, particularly in hospitalized settings.
One of the most compelling aspects of Dalbavancin hydrochloride is its potential to address emerging challenges in antimicrobial therapy. The rise of pan-resistant bacteria has necessitated the development of novel agents with broader-spectrum activity. While Dalbavancin hydrochloride primarily targets Gram-positive organisms, ongoing research is exploring ways to expand its utility against Gram-negative pathogens through combination therapies or structural modifications. Such innovations are crucial for ensuring that we remain ahead in our fight against antibiotic resistance.
The pharmacological properties of Dalbavancin hydrochloride also contribute to its clinical advantage. Unlike many traditional antibiotics that require daily administration, Dalbavancin hydrochloride can be given as a single dose or divided into two doses over 28 days. This extended dosing interval not only improves patient adherence but also reduces healthcare costs associated with prolonged hospital stays. Furthermore, its minimal impact on normal flora suggests a reduced risk of secondary infections, such as Clostridioides difficile colitis.
From a regulatory perspective, Dalbavancin hydrochloride has received approval from major health authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These approvals are based on robust preclinical data and clinical trials that have established its safety and efficacy across various patient populations. The regulatory pathway for such novel antibiotics underscores the rigorous evaluation required to ensure public health safety while accelerating access to life-saving treatments.
In conclusion, Dalbavancin hydrochloride (CAS No. 2227366-51-8) represents a significant advancement in antimicrobial therapy, offering a potent and versatile solution to combat resistant bacterial infections. Its unique mechanism of action, favorable pharmacokinetic profile, and broad-spectrum activity make it an invaluable asset in modern medicine. As research continues to uncover new challenges and opportunities in infectious diseases management, compounds like Dalbavancin hydrochloride will play an increasingly critical role in safeguarding public health.
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